Ruscogenin

Vue d'ensemble

Description

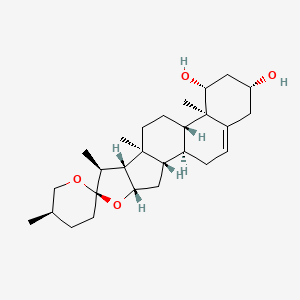

La ruscogénine est une sapogénine stéroïdienne dérivée de plantes telles que l'Ophiopogon japonicus et le Ruscus aculeatus. Elle a la formule moléculaire C₂₇H₄₂O₄ et est connue pour ses propriétés pharmacologiques significatives, notamment ses activités anti-inflammatoires et anti-thrombotiques .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La ruscogénine peut être synthétisée par divers procédés chimiques, impliquant souvent l'hydrolyse de ses précurseurs glycosidiques. Les voies synthétiques comprennent généralement :

Hydrolyse : Les glycosides sont hydrolysés en conditions acides ou enzymatiques pour produire de la ruscogénine.

Oxydation et réduction : Ces réactions sont utilisées pour modifier les groupes fonctionnels sur le squelette stéroïdien afin d'obtenir la structure souhaitée.

Méthodes de production industrielle : La production industrielle de ruscogénine implique principalement l'extraction à partir de sources naturelles. Le processus comprend :

Extraction : Les racines d'Ophiopogon japonicus ou de Ruscus aculeatus sont extraites à l'aide de solvants comme le méthanol ou l'éthanol.

Purification : L'extrait brut est purifié en utilisant des techniques chromatographiques pour isoler la ruscogénine.

Analyse Des Réactions Chimiques

Types de réactions : La ruscogénine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Convertit les groupes hydroxyle en cétones ou en aldéhydes.

Réduction : Réduit les cétones ou les aldéhydes en groupes hydroxyle.

Substitution : Implique le remplacement de groupes fonctionnels par d'autres, comme l'halogénation.

Réactifs et conditions courants :

Agents oxydants : Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃).

Agents réducteurs : Borohydrure de sodium (NaBH₄), hydrure de lithium et d'aluminium (LiAlH₄).

Réactifs de substitution : Halogènes (Cl₂, Br₂), nucléophiles (NH₃, OH⁻).

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés ou réduits de la ruscogénine, qui peuvent être utilisés en chimie médicinale .

Applications De Recherche Scientifique

Anti-inflammatory Properties

Ruscogenin exhibits potent anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation.

- Ulcerative Colitis : A study demonstrated that this compound reduced inflammatory cytokines and improved intestinal epithelial barrier function in models of ulcerative colitis. It inhibited caspase-1-dependent pyroptosis in macrophages and modulated the NLRP3 inflammasome pathway, highlighting its potential for gastrointestinal inflammatory diseases .

- Cerebral Ischemia : this compound was shown to decrease brain infarct volume and improve behavioral outcomes in models of cerebral ischemia. It mitigated histopathological damage and enhanced cerebral blood flow by regulating tight junction proteins and inhibiting pro-inflammatory cytokines .

- Myocardial Injury : In a sepsis model, this compound alleviated myocardial injury by suppressing NLRP3-mediated inflammation, suggesting its role in cardiac protection during systemic inflammatory responses .

Anticancer Activity

This compound has demonstrated significant anticancer effects, particularly against pancreatic cancer.

- Ferroptosis Induction : Research indicated that this compound induced ferroptosis in pancreatic cancer cells, leading to decreased cell viability. It regulated iron levels and reactive oxygen species (ROS), which are crucial for ferroptosis mechanisms. This suggests this compound's potential as a novel therapeutic agent for pancreatic cancer treatment .

- Pancreatic Injury Protection : In addition to its anticancer properties, this compound showed protective effects against cerulein-induced pancreatic injury by reducing levels of pancreatic enzymes and inflammatory markers. This dual role emphasizes its therapeutic potential in both cancer treatment and organ protection .

Neuroprotective Effects

The neuroprotective capabilities of this compound have been explored in various contexts.

- Cerebral Ischemia : As mentioned earlier, this compound's ability to reduce cerebral edema and improve neurological outcomes post-ischemia underscores its potential for treating stroke-related injuries .

- Myocardial Ischemia : this compound was found to significantly alleviate myocardial ischemia by inhibiting ferroptosis through modulation of specific enzymes involved in oxidative stress responses. This highlights its applicability in both cardiac and neurological ischemic conditions .

Hepatoprotective Effects

This compound has also been investigated for its protective effects on the liver.

- Nonalcoholic Steatohepatitis : A study reported that this compound supplementation improved liver steatosis and injury in animal models, indicating its potential as a therapeutic agent for liver diseases characterized by fat accumulation .

Summary Table of this compound Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines, modulation of inflammasome | Reduced symptoms in ulcerative colitis; improved outcomes in cerebral ischemia |

| Anticancer | Induction of ferroptosis | Decreased viability of pancreatic cancer cells; protective effects on pancreatic tissue |

| Neuroprotection | Reduction of oxidative stress | Improved outcomes in ischemic models; alleviation of myocardial ischemia |

| Hepatoprotection | Improvement of liver function | Amelioration of nonalcoholic steatohepatitis symptoms |

Mécanisme D'action

Ruscogenin exerts its effects through several molecular mechanisms:

Anti-inflammatory Action: Inhibits the activation of the TXNIP/NLRP3 inflammasome and the MAPK pathway, reducing inflammation.

Anti-thrombotic Action: Prevents platelet aggregation and thrombus formation by modulating various signaling pathways.

Comparaison Avec Des Composés Similaires

La ruscogénine est unique parmi les sapogénines stéroïdiennes en raison de sa structure moléculaire spécifique et de ses propriétés pharmacologiques. Des composés similaires comprennent :

Diosgénine : Une autre sapogénine stéroïdienne avec des propriétés anti-inflammatoires similaires.

Hécogénine : Connue pour ses activités anti-cancéreuses et anti-inflammatoires.

Sarsasapogénine : Exhibe des effets neuroprotecteurs et anti-inflammatoires.

La ruscogénine se distingue par son activité anti-thrombotique puissante et son inhibition spécifique de l'inflammasome TXNIP/NLRP3 .

Activité Biologique

Ruscogenin, a steroidal saponin derived from the plant Ruscus aculeatus, has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article synthesizes findings from various studies, highlighting the compound's mechanisms of action, therapeutic potential, and implications for future research.

This compound exhibits its biological effects through several key mechanisms:

- Nrf2 Activation : this compound activates the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress. Studies have shown that this compound pretreatment can upregulate antioxidant proteins such as γ-GCLC and NQO-1 in liver cells exposed to toxins like deoxynivalenol (DON) .

- Inflammation Modulation : The compound has been found to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In models of acute pancreatitis, this compound treatment significantly reduced levels of these cytokines and improved histopathological outcomes .

- Induction of Ferroptosis : this compound has demonstrated the ability to induce ferroptosis in pancreatic cancer cells. This process is characterized by the accumulation of lipid peroxides and iron-dependent cell death, providing a novel therapeutic strategy against cancer .

Therapeutic Applications

This compound's biological activities suggest several potential therapeutic applications:

- Hepatic Protection : this compound has shown protective effects against liver injury induced by toxic substances. In studies involving HepG2 cells, it effectively reduced ROS production and inflammation .

- Pancreatitis Treatment : In experimental models, this compound administration improved pancreatic function and reduced inflammatory markers. It was noted for its ability to restore normal levels of CRP and hs-CRP in blood following cerulein-induced pancreatitis .

- Cognitive Disorders : Research indicates that this compound may mitigate blood-brain barrier dysfunction associated with conditions like Sjögren's syndrome, suggesting neuroprotective properties .

Table 1: Summary of Key Studies on this compound

Propriétés

IUPAC Name |

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,15-16,18-24,28-29H,6-14H2,1-4H3/t15-,16+,18-,19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQIQBOGXYYATH-IDABPMKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401019319 | |

| Record name | Ruscogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472-11-7 | |

| Record name | Ruscogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=472-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruscogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruscogenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15830 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ruscogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (25R)-spirost-5-ene-1β,3β-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUSCOGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXI92R2VUJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.